molecular formula C14H15N5 B12179070 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12179070
M. Wt: 253.30 g/mol
InChI Key: PVZFGNSODNZOQM-UHFFFAOYSA-N
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Description

3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by a triazole ring fused to a pyridazine ring, with a phenylethyl group and a methyl group attached to the nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization to yield the desired triazolopyridazine compound . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H15N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,15,18)

InChI Key

PVZFGNSODNZOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCC3=CC=CC=C3

Origin of Product

United States

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